2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one
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Overview
Description
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved through the condensation of anthranilic acid with formamide, followed by cyclization to form the quinazoline ring.
Introduction of the 4-chlorobenzyl group: This step involves the nucleophilic substitution of the quinazoline core with 4-chlorobenzylamine under basic conditions.
Thioether formation:
Morpholine ring incorporation: The final step involves the reaction of the intermediate with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core and the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Mechanism of Action
The mechanism of action of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one involves the inhibition of specific molecular targets, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these targets, the compound can interfere with cancer cell proliferation and induce apoptosis . The exact molecular pathways involved may vary depending on the specific biological context and target cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative that inhibits EGFR tyrosine kinase and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
Uniqueness
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one is unique due to its specific structural features, such as the presence of the 4-chlorobenzyl group and the morpholine ring, which may confer distinct biological activities and pharmacological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-morpholin-4-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-2-20(22(29)28-11-13-30-14-12-28)31-23-26-19-6-4-3-5-18(19)21(27-23)25-15-16-7-9-17(24)10-8-16/h3-10,20H,2,11-15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUQNJOLYAAQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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